(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluorophenoxy group, and a pyridinylmethyl group, all connected through a but-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinylmethyl Intermediate: The synthesis begins with the preparation of the pyridinylmethyl intermediate. This can be achieved through a nucleophilic substitution reaction between 3-chloropyridine and 3-fluorophenol in the presence of a base such as potassium carbonate.
Formation of the But-2-enamide Backbone: The next step involves the formation of the but-2-enamide backbone. This can be achieved through a condensation reaction between dimethylamine and a suitable but-2-enone precursor.
Coupling of Intermediates: The final step involves the coupling of the pyridinylmethyl intermediate with the but-2-enamide backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable palladium catalyst and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenoxy group.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of neurotransmitter activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[[2-(3-chlorophenoxy)pyridin-3-yl]methyl]but-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.
(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)pyridin-3-yl]methyl]but-2-enamide: Similar structure with a methyl group instead of a fluorine atom.
(E)-4-(Dimethylamino)-N-[[2-(3-bromophenoxy)pyridin-3-yl]methyl]but-2-enamide: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide is unique due to the presence of the fluorophenoxy group, which imparts specific electronic and steric properties to the compound. This can affect its binding affinity and selectivity for molecular targets, as well as its overall chemical reactivity and stability.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22(2)11-5-9-17(23)21-13-14-6-4-10-20-18(14)24-16-8-3-7-15(19)12-16/h3-10,12H,11,13H2,1-2H3,(H,21,23)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWEJBZYXHZJW-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.